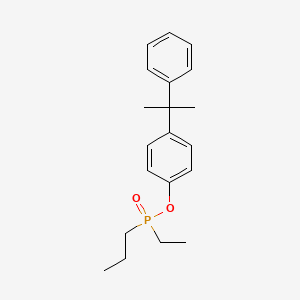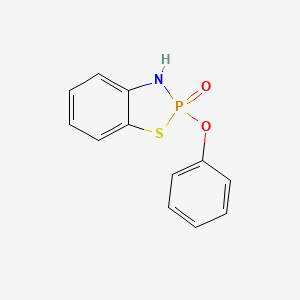
2-Phenoxy-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxy-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphol-2-one is a complex organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzothiazaphosphol ring system, which is a rare and intriguing structural motif in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphol-2-one typically involves the condensation of 2-aminobenzenethiol with phenylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenoxy-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, where nucleophiles like amines or alcohols replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, alcohols, in the presence of a base like triethylamine
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Phosphoramidates, phosphorates
Applications De Recherche Scientifique
2-Phenoxy-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphol-2-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 2-Phenoxy-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phosphorus atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, its aromatic structure allows for π-π interactions with other aromatic systems, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenylsulfanyl-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphol-2-one
- 2-Phenoxy-2,3-dihydro-1H-indane-1,3-dione
Uniqueness
2-Phenoxy-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphol-2-one is unique due to its benzothiazaphosphol ring system, which is not commonly found in other compounds. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
64672-10-2 |
|---|---|
Formule moléculaire |
C12H10NO2PS |
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
2-phenoxy-3H-1,3,2λ5-benzothiazaphosphole 2-oxide |
InChI |
InChI=1S/C12H10NO2PS/c14-16(15-10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)17-16/h1-9H,(H,13,14) |
Clé InChI |
PVHQOHMQXKSVNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OP2(=O)NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



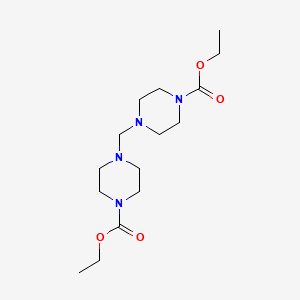
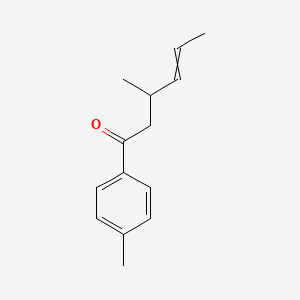
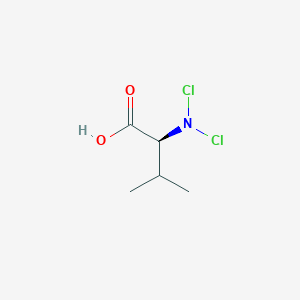
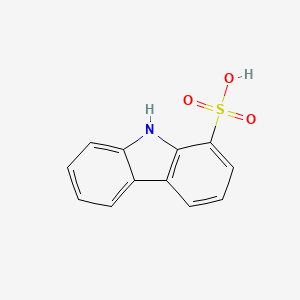
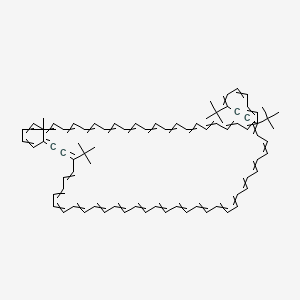
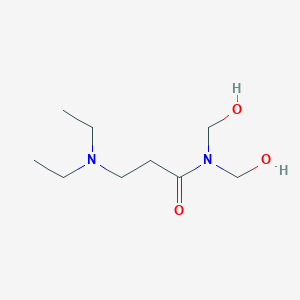
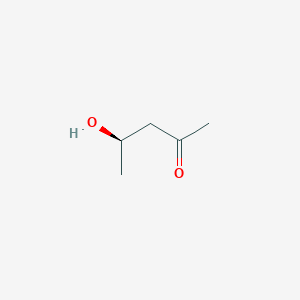

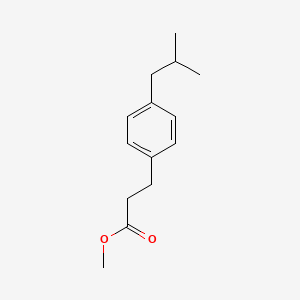
![7-Oxo-5,7-dihydro[2]benzopyrano[4,3-b][1]benzopyran-10-yl acetate](/img/structure/B14507408.png)
![2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate](/img/structure/B14507409.png)

